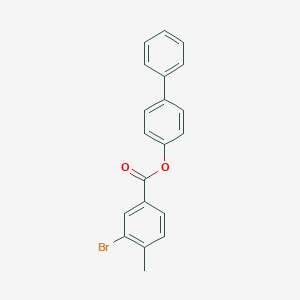

Biphenyl-4-yl 3-bromo-4-methylbenzoate

Description

Biphenyl-4-yl 3-bromo-4-methylbenzoate is an aromatic ester comprising a benzoate backbone substituted with a bromo (-Br) and methyl (-CH₃) group at positions 3 and 4, respectively. The ester group is linked to a biphenyl-4-yl moiety, enhancing its structural complexity and hydrophobicity. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-withdrawing bromine atom, electron-donating methyl group, and extended π-conjugation from the biphenyl system.

Properties

Molecular Formula |

C20H15BrO2 |

|---|---|

Molecular Weight |

367.2 g/mol |

IUPAC Name |

(4-phenylphenyl) 3-bromo-4-methylbenzoate |

InChI |

InChI=1S/C20H15BrO2/c1-14-7-8-17(13-19(14)21)20(22)23-18-11-9-16(10-12-18)15-5-3-2-4-6-15/h2-13H,1H3 |

InChI Key |

QWENGZYFDDTESJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs include:

2,3-Dimethylphenyl 3-bromo-4-methylbenzoate (CAS 817568-41-5): A benzoate ester with a 2,3-dimethylphenyl ester group .

Methyl 3-bromo-4-methylbenzoate (CAS 104901-43-1): A simpler methyl ester derivative .

4-Bromo-3-methylbenzoic acid : The parent carboxylic acid of the ester series .

Molecular and Structural Comparison

Table 1: Structural and Molecular Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents on Benzoate | Ester Group |

|---|---|---|---|---|

| Biphenyl-4-yl 3-bromo-4-methylbenzoate | C₂₀H₁₅BrO₃ | 383.22 | 3-Bromo, 4-methyl | Biphenyl-4-yl |

| 2,3-Dimethylphenyl 3-bromo-4-methylbenzoate | C₁₆H₁₅BrO₂ | 319.19 | 3-Bromo, 4-methyl | 2,3-Dimethylphenyl |

| Methyl 3-bromo-4-methylbenzoate | C₉H₉BrO₂ | 229.06 | 3-Bromo, 4-methyl | Methyl |

| 4-Bromo-3-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | 3-Bromo, 4-methyl | -COOH (acid) |

Key Observations :

- The biphenyl-4-yl derivative has the highest molar mass due to its extended aromatic system.

- Substituent bulkiness increases in the order: methyl < 2,3-dimethylphenyl < biphenyl-4-yl, influencing solubility and steric effects .

Physicochemical Properties

Solubility :

- The biphenyl-4-yl ester is expected to exhibit low water solubility due to its hydrophobic biphenyl group, contrasting with the more polar parent acid (4-bromo-3-methylbenzoic acid) .

- Methyl and 2,3-dimethylphenyl esters likely have intermediate solubility, balancing hydrophobicity and molecular size .

Thermal Stability :

- Biphenyl-4-yl derivatives often display higher melting points due to π-π stacking interactions, as seen in biphenyl-containing materials (e.g., BPAOMe-DA in ) .

- Methyl esters are typically liquids or low-melting solids under ambient conditions .

Reactivity :

Preparation Methods

Copper-Mediated Esterification

A high-valent Cu(III)-CF₃ compound (phenCu(CF₃)₃) enables efficient esterification under mild conditions.

-

Reactants : 3-Bromo-4-methylbenzoic acid (0.2 mmol), biphenyl-4-ol (0.2 mmol), K₂CO₃ (0.4 mmol).

-

Conditions : Toluene, 120°C, 12 h.

-

Workup : Extraction with DCM, washing (water/brine), MgSO₄ drying, and silica chromatography (PE/EA).

The Cu(III) complex acts as a Lewis acid, activating the carboxylic acid for nucleophilic attack by the phenol.

Purification and Characterization

Column Chromatography

Both intermediates and the final product require rigorous purification. Ambeed’s protocol employs an ISCO system with a 220 g silica column and gradients of hexane/EtOAc (5:95 to 10:90). This resolves boronic acid derivatives from unreacted starting material.

Spectroscopic Analysis

¹H NMR (400 MHz, Acetone-d₆) of 3-bromo-4-methylbenzoic acid derivatives shows characteristic peaks: δ 12.10 (br s, COOH), 8.16 (s, aromatic H), 7.11 (d, J = 7.9 Hz, aromatic H), and 2.42 (s, CH₃). For the final ester, expect downfield shifts for the ester carbonyl (δ 4.3–4.5 for OCH₂) and aromatic protons adjacent to bromine.

Comparative Analysis of Synthetic Routes

| Parameter | Palladium Coupling | Suzuki-Miyaura | Cu Esterification |

|---|---|---|---|

| Yield | 92–98% | 75–85% | 85% |

| Byproducts | <0.65% | <5% | <2% |

| Reaction Time | 2–4 h | 12–24 h | 12 h |

| Catalyst Cost | High (Pd-based) | Moderate (Pd) | Low (Cu) |

Palladium coupling excels in scalability, while copper-mediated esterification offers cost efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.